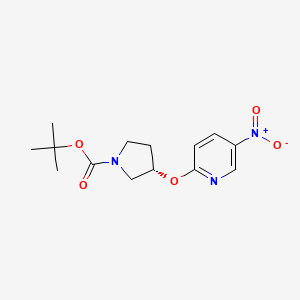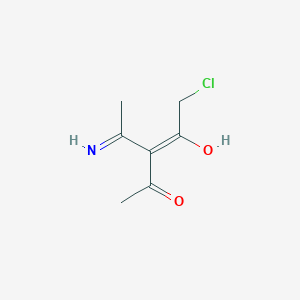
(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione is an organic compound with a unique structure that includes an aminoethylidene group, a chlorine atom, and a pentane-2,4-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an aminoethylidene reagent under controlled conditions. For example, the reaction of a chlorinated ketone with an aminoethylidene compound in the presence of a base can yield the desired product. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a probe or reagent in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminoethylidene group can form covalent bonds with active sites, while the chlorine atom and dione moiety may participate in non-covalent interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
類似化合物との比較
Similar Compounds
(3Z)-3-(1-aminoethylidene)-1-bromopentane-2,4-dione: Similar structure but with a bromine atom instead of chlorine.
(3Z)-3-(1-aminoethylidene)-1-fluoropentane-2,4-dione: Contains a fluorine atom instead of chlorine.
(3Z)-3-(1-aminoethylidene)-1-iodopentane-2,4-dione: Features an iodine atom in place of chlorine.
Uniqueness
The uniqueness of (3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, in particular, can influence the compound’s interactions with molecular targets and its overall stability.
特性
IUPAC Name |
(Z)-5-chloro-3-ethanimidoyl-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c1-4(9)7(5(2)10)6(11)3-8/h9,11H,3H2,1-2H3/b7-6-,9-4? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQDWBCUKYYGII-NPPASXEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C(=C(CCl)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N)/C(=C(\CCl)/O)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
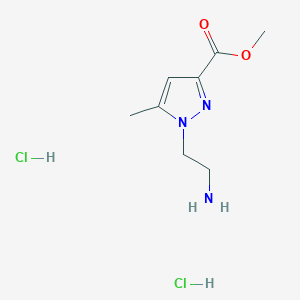

![methyl 3-({[(4-methylphenyl)hydrazinesulfonyl]methanethioyl}amino)thiophene-2-carboxylate](/img/structure/B2408325.png)

![5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2408327.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2408330.png)
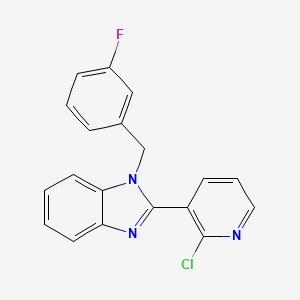
![6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B2408332.png)
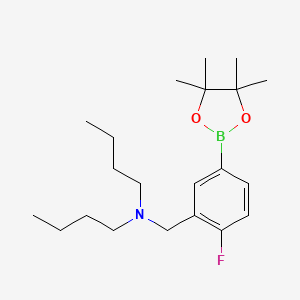

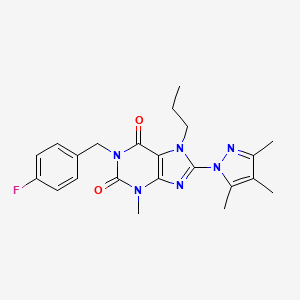

![N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2408344.png)
